molecular formula C24H15N3O4 B14080961 9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

Cat. No.: B14080961
M. Wt: 409.4 g/mol
InChI Key: ZPPPNGBICFOBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the pyridyl and isoxazolyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with specific enzymes or receptors could lead to the development of new drugs for treating diseases such as cancer, inflammation, or neurological disorders.

Industry

In industry, 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione may be used in the development of new materials with unique properties, such as improved conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary, but they often include modulation of signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-isoxazolamine
  • 3,5-Dimethylisoxazole
  • 2-Aminothiazole
  • 3-Aminoisoxazole

Uniqueness

Compared to these similar compounds, 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione stands out due to its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C24H15N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

14-(5-methyl-1,2-oxazol-3-yl)-13-pyridin-3-yl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione

InChI

InChI=1S/C24H15N3O4/c1-13-11-18(26-31-13)27-20(15-6-4-10-25-12-15)19-21(28)17-9-8-14-5-2-3-7-16(14)22(17)30-23(19)24(27)29/h2-12,20H,1H3

InChI Key

ZPPPNGBICFOBMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CN=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.